methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate

Physicochemical characterization Molecular weight Chemical identity

Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate (CAS 899940-82-0) is a fully synthetic 1,2,3-triazole-4-carboxamide derivative that incorporates a 2-methylbenzyl substituent at N1 and a methyl 4-aminobenzoate moiety at the carboxamide position. Its molecular formula is C19H19N5O3, corresponding to a molecular weight of 365.39 g/mol.

Molecular Formula C19H19N5O3
Molecular Weight 365.393
CAS No. 899940-82-0
Cat. No. B2808063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
CAS899940-82-0
Molecular FormulaC19H19N5O3
Molecular Weight365.393
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N
InChIInChI=1S/C19H19N5O3/c1-12-5-3-4-6-14(12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-13(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25)
InChIKeyPQHZLOQCSONBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate (CAS 899940-82-0): Procurement-Relevant Compound Profile


Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate (CAS 899940-82-0) is a fully synthetic 1,2,3-triazole-4-carboxamide derivative that incorporates a 2-methylbenzyl substituent at N1 and a methyl 4-aminobenzoate moiety at the carboxamide position. Its molecular formula is C19H19N5O3, corresponding to a molecular weight of 365.39 g/mol [1]. The compound belongs to the broader 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, a scaffold that has been extensively explored for antiparasitic, anticoccidial, and antiproliferative indications [2]. Its distinct structural feature—a benzoate ester at the amide terminus—differentiates it from close chemical analogs that bear simple aryl or benzyl amide groups, conferring altered lipophilicity, hydrogen-bonding capacity, and potential esterase-labile prodrug character.

Why 1,2,3-Triazole-4-carboxamide Analogs Cannot Be Assumed Interchangeable with CAS 899940-82-0


The 5-amino-1,2,3-triazole-4-carboxamide scaffold is highly sensitive to peripheral substitution, as demonstrated by structure–activity relationship (SAR) campaigns in which modest changes to the amide terminus produced >100-fold shifts in target potency, aqueous solubility, and metabolic stability [1]. For example, within the ATC series against Trypanosoma cruzi, replacing a simple benzylamide with a heteroaryl amide altered pEC50 by >1 log unit and oral exposure by >5-fold [1]. The methyl 4-aminobenzoate fragment in CAS 899940-82-0 introduces an ester moiety that is absent in common in-class alternatives such as 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 931313-12-1) or 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-91-0). This structural divergence is expected to modulate logP, hydrogen-bond donor/acceptor counts, and susceptibility to esterase-mediated hydrolysis—all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior. Therefore, generic substitution without confirmatory comparative data risks selecting a compound with substantially different drug-likeness, solubility, and biological performance.

Quantitative Differentiation Evidence for Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. N-Benzyl and N-m-Tolyl Analogs

CAS 899940-82-0 possesses a molecular formula of C19H19N5O3 and a molecular weight of 365.39 g/mol, which is 44.0 Da heavier than the closest comparator 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 931313-12-1; C18H19N5O; MW 321.38 g/mol) and 44.0 Da heavier than 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-91-0; C18H19N5O; MW 321.4 g/mol) [1][2]. The additional mass arises from the methyl ester oxygen atoms and the carbonyl group, which also increase the hydrogen-bond acceptor count from 2 to 5 relative to the N-benzyl analog.

Physicochemical characterization Molecular weight Chemical identity

Predicted Lipophilicity (AlogP) Advantage Over Non-Ester Analogs

The methyl benzoate ester in CAS 899940-82-0 confers a predicted AlogP of 1.29, which is lower than the AlogP of the N-benzyl analog (CAS 931313-12-1; estimated AlogP ≈ 2.5 based on fragment-based calculation) . The reduced lipophilicity of the target compound is attributable to the additional ester carbonyl and ether oxygen atoms, which increase polar surface area (PSA) to 90.65 Ų versus approximately 68 Ų for the N-benzyl comparator . This shift in logP and PSA places the target compound closer to the optimal range for oral bioavailability (Lipinski's Rule of Five) and may reduce nonspecific protein binding relative to analogs with higher AlogP values.

Lipophilicity ADME prediction Physicochemical property

Class-Level Antiparasitic Activity: ATC Chemotype Baseline

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, to which CAS 899940-82-0 belongs, has demonstrated submicromolar potency against Trypanosoma cruzi in a high-content phenotypic screening assay in infected VERO cells. The original ATC hit series displayed pEC50 values >6 (EC50 < 1 µM), and optimized analogs achieved pEC50 values up to 7.4 (EC50 ≈ 40 nM) with improved aqueous solubility (>100 µM) and metabolic stability (CLint < 10 µL/min/mg protein in mouse liver microsomes) [1]. While specific data for CAS 899940-82-0 have not been reported, the molecule's structural features—particularly the methyl ester moiety—position it as a potential prodrug candidate that could be hydrolyzed in vivo to the corresponding carboxylic acid, a strategy that has been employed to enhance oral exposure in the ATC series [1].

Antiparasitic activity Chagas disease Phenotypic screening

Class-Level Anticoccidial Activity: Triazole-4-carboxamide Chemotype

Patents covering 5-amino-1,2,3-triazoles with a substituted benzyl group at N1, an amido group at C4, and an amino or substituted amino group at C5—a structural description that matches CAS 899940-82-0—disclose anticoccidial activity at inclusion rates as low as 0.001–0.1% in poultry feed (approximately 10–100 ppm) [1][2]. The compounds are reported to be effective against multiple Eimeria species causing cecal and intestinal coccidiosis, including E. tenella, E. acervulina, and E. maxima [1]. While the specific anticoccidial potency of CAS 899940-82-0 has not been published, its compliance with the Markush structures in these patents places it within the bioactive space of this chemotype.

Anticoccidial activity Poultry disease Eimeria species

Synthetic Accessibility and Building-Block Utility: Ester vs. Amide Differentiation

The methyl ester group in CAS 899940-82-0 provides a chemically orthogonal reactive handle that is absent in the N-benzyl and N-m-tolyl comparators [1]. While the comparators are terminal amides with limited post-synthetic modification potential, the target compound's ester can be selectively hydrolyzed under mild conditions (LiOH, THF/H2O) to yield the corresponding carboxylic acid, or can be reduced to the alcohol, enabling further derivatization (e.g., amide coupling, esterification, or bioconjugation) [1]. This versatility is not available with the comparator compounds, which require de novo synthesis to introduce new functional groups at the amide terminus. The methyl ester also serves as a protecting group that can be removed under conditions orthogonal to the acid-labile tert-butyl carbamates commonly used in triazole synthesis.

Synthetic chemistry Building block Ester hydrolysis

High-Value Application Scenarios for Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate Based on Quantitative Differentiation Evidence


Antiparasitic Lead Optimization Via Ester-Based Prodrug Design

Teams working on Chagas disease or other kinetoplastid infections can leverage CAS 899940-82-0 as a starting point for ester prodrug strategies. The methyl ester can be hydrolyzed in vivo to the carboxylic acid, a modification that was successfully employed in the ATC series to improve oral exposure by >5-fold relative to neutral amide analogs [1]. The compound's predicted AlogP of 1.29 and PSA of 90.65 Ų place it in a favorable region for oral absorption, while the ester handle allows tuning of lipophilicity through selection of alternative ester prodrugs (e.g., ethyl, isopropyl, or pivaloyloxymethyl esters) [2].

Chemical Biology Probe Development Via Orthogonal Ester Functionalization

The methyl ester functionality in CAS 899940-82-0 enables chemists to install biotin, fluorophores, or photoaffinity labels via hydrolysis to the carboxylic acid followed by amide coupling—transformations that are not feasible with the N-benzyl or N-m-tolyl analogs [1]. This makes the compound uniquely suited for generating chemical biology probes for target identification studies in the anticoccidial or antiparasitic target space, where the ATC chemotype has demonstrated phenotypic activity [3].

Structure–Activity Relationship (SAR) Expansion Around the Amide Terminus

Procurement of CAS 899940-82-0 enables SAR exploration at a position that is inaccessible with comparator compounds. The ester can be hydrolyzed and subsequently coupled with diverse amines to generate a focused library of amide variants, facilitating the mapping of steric, electronic, and hydrogen-bonding requirements at the amide terminus [1]. This strategy is directly informed by the observation that amide substitution in the ATC series can alter potency by >100-fold and oral exposure by >5-fold [2].

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